molecular formula C17H11F3N2O3 B11816436 4-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

4-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

Cat. No.: B11816436
M. Wt: 348.28 g/mol
InChI Key: DWKWHGFNVJPEAG-UHFFFAOYSA-N
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Description

4-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents.

    Formation of the Benzaldehyde Moiety: The benzaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.

    Reduction: 4-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and liquid crystals.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of 4-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzaldehyde: Similar in structure but lacks the oxadiazole ring.

    4-(Trifluoromethyl)phenol: Contains a hydroxyl group instead of the aldehyde and oxadiazole moieties.

    4-(Trifluoromethyl)benzylamine: Features an amine group instead of the aldehyde and oxadiazole moieties.

Uniqueness

4-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its utility in various research applications.

Properties

Molecular Formula

C17H11F3N2O3

Molecular Weight

348.28 g/mol

IUPAC Name

4-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde

InChI

InChI=1S/C17H11F3N2O3/c18-17(19,20)13-5-3-12(4-6-13)16-21-15(25-22-16)10-24-14-7-1-11(9-23)2-8-14/h1-9H,10H2

InChI Key

DWKWHGFNVJPEAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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